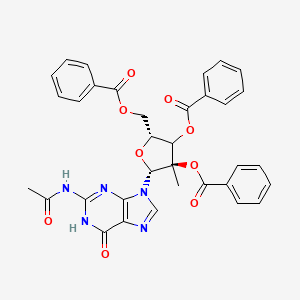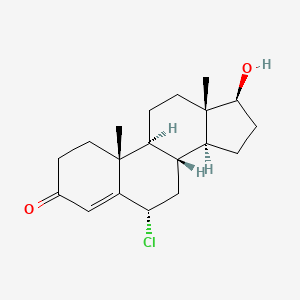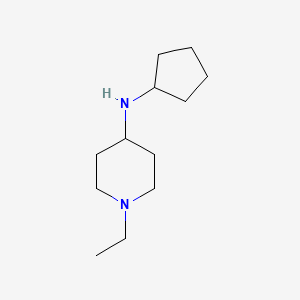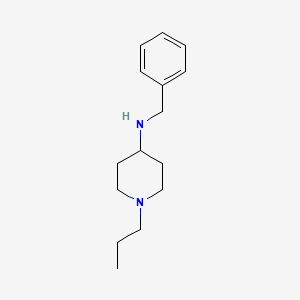
6-Chloro-3-iodo-2-methylpyridine
Descripción general
Descripción
6-Chloro-3-iodo-2-methylpyridine is a halogenated heterocycle . It has the empirical formula C6H5ClIN and a molecular weight of 253.47 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc(Cl)nc1I . The InChI representation is 1S/C6H5ClIN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.47 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 99.1 . The compound is solid in form .Aplicaciones Científicas De Investigación
1. Role in Suzuki Coupling Reactions
6-Chloro-3-iodo-2-methylpyridine has applications in Suzuki coupling reactions. For example, the study by Manojkumar et al. (2013) demonstrates the utility of this compound in C-C coupling reactions. This is significant in organic chemistry for creating new compounds with varied applications.
2. Halogen/Halogen Displacement in Pyridines
This compound is involved in halogen/halogen displacement reactions in pyridines. Schlosser and Cottet (2002) explored the conversion of various chloropyridines to their iodo equivalents, highlighting the versatility of such compounds in chemical transformations.
3. Vibrational and Conformational Studies
The vibrational and conformational properties of compounds like this compound are crucial for understanding their behavior in various reactions. Arjunan et al. (2012) conducted in-depth spectroscopic analyses to provide insights into their structural dynamics.
4. Synthesis of Complex Molecules
This compound plays a role in the synthesis of complex molecules. For instance, Barnes et al. (1982) detailed a method to prepare 6-Chloro-2-chloromethylpyridine from this compound, showing its application in producing intermediates for further chemical synthesis.
5. Use in Nickel(II) Carboxylate Chemistry
The compound finds applications in the field of coordination chemistry as well. Escuer et al. (2011) explored its use in nickel(II) carboxylate chemistry, demonstrating its relevance in the synthesis of metal complexes.
6. Role in Separation and Purification Techniques
In studies like that of Li (2005), the compound is used in separation and purification processes, indicating its importance in the refinement of chemical products.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Chloro-3-iodo-2-methylpyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s halogenated structure allows it to form strong interactions with biomolecules, potentially inhibiting or activating specific enzymes. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound may affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and stress responses. Additionally, it can impact cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Threshold effects may be observed, where a specific dosage level triggers a pronounced biological response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence metabolic pathways, potentially altering the levels of key metabolites and affecting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and accumulation in target cells. Its distribution within tissues can influence its localization and activity, with potential effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These interactions can influence the compound’s activity and its effects on cellular function .
Propiedades
IUPAC Name |
6-chloro-3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYZDTDTYCKNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654778 | |
| Record name | 6-Chloro-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249291-79-0 | |
| Record name | 6-Chloro-3-iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)

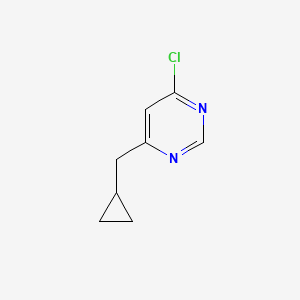
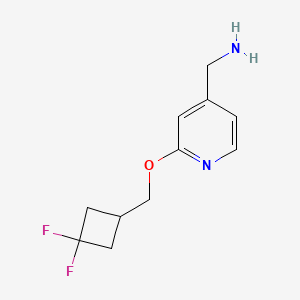

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
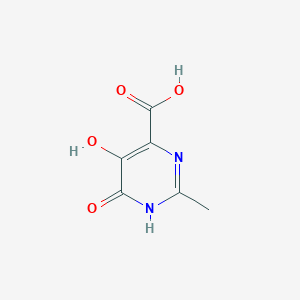
![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)
